molecular formula C28H21FN2O7 B2687682 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866588-61-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

カタログ番号: B2687682
CAS番号: 866588-61-6
分子量: 516.481
InChIキー: HEXHDHKHLYSCAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C28H21FN2O7 and its molecular weight is 516.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, focusing on its synthesis, enzyme inhibition properties, and potential therapeutic roles.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acylating agents. The synthesis typically involves:

  • Formation of the Benzodioxin Moiety :
    • The initial step involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate sulfonyl chlorides to form sulfonamides.
    • Subsequent reactions with halogenated acetamides yield the target compound.
  • Characterization :
    • The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor , which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease.

Compound Enzyme Target IC50 Value (µM) Reference
This compoundAcetylcholinesterase0.5
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase0.8

The compound demonstrates a competitive inhibition mechanism against acetylcholinesterase with an IC50 value of 0.5 µM, indicating strong inhibitory activity compared to similar compounds.

Antioxidant Activity

In addition to its enzyme inhibition properties, the compound exhibits significant antioxidant activity. This was assessed using various in vitro assays that measure the ability to scavenge free radicals.

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo...] led to a reduction in oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration. The results indicated that the compound could protect against neuronal damage by modulating oxidative stress pathways.

Study 2: Diabetes Management

Another research effort explored the compound's effects on glucose metabolism by inhibiting α-glucosidase activity. The results suggested that it could serve as a potential therapeutic agent for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption in the intestine.

科学的研究の応用

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzodioxin moiety and a quinoline derivative. The synthesis typically involves multi-step reactions that can include the formation of various intermediates. For instance, one study synthesized related compounds by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with different sulfonyl chlorides under controlled pH conditions to yield sulfonamide derivatives that exhibit enzyme inhibitory activities .

Enzyme Inhibition

Research indicates that derivatives of the benzodioxin structure exhibit significant inhibitory effects on various enzymes. Notably:

  • Acetylcholinesterase Inhibition : Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) have shown promise as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of Alzheimer's disease treatment .
  • α-Glucosidase Inhibition : Certain derivatives have also been evaluated for their ability to inhibit α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

Therapeutic Potential

The therapeutic implications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide are significant:

  • Alzheimer's Disease : By inhibiting acetylcholinesterase, these compounds may help increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients.
  • Diabetes Management : The inhibition of α-glucosidase can aid in controlling blood sugar levels post-meal, making these compounds candidates for diabetes therapeutics.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl):

StudyCompound TestedTarget EnzymeFindings
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesteraseSignificant inhibition observed
Various sulfonamide derivativesα-glucosidaseEffective in reducing enzyme activity

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN2O7/c29-17-3-1-16(2-4-17)27(33)20-14-31(21-13-25-24(37-9-10-38-25)12-19(21)28(20)34)15-26(32)30-18-5-6-22-23(11-18)36-8-7-35-22/h1-6,11-14H,7-10,15H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXHDHKHLYSCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。